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molecular formula C13H27Cl2N3O B1400883 4-(3-Piperidin-1-yl-propyl)-[1,4]diazepan-5-one dihydrochloride CAS No. 955027-66-4

4-(3-Piperidin-1-yl-propyl)-[1,4]diazepan-5-one dihydrochloride

Cat. No. B1400883
M. Wt: 312.3 g/mol
InChI Key: SWQAALNZZGIVLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07632829B2

Procedure details

A solution of 7.3 g (21.50 mmol) of 5-oxo-4-(3-piperidin-1-yl-propyl)-[1,4]diazepane-1-carboxylic acid tert-butyl ester was dissolved in 140 ml CH2Cl2, cooled to 0° C. and treated with 54 ml (215.03 mmol) of 4M HCl in dioxane, then warmed to RT. After 3 h, 40 ml of MeOH were added to dissolve the precipitation and stirring was continued over night. The solution was evaporated, dissolved in toluene and evaporated (2×) to yield 7.71 g (quantitative) of the title compound as a white solid. MS: 240.1 (MH+).
Name
5-oxo-4-(3-piperidin-1-yl-propyl)-[1,4]diazepane-1-carboxylic acid tert-butyl ester
Quantity
7.3 g
Type
reactant
Reaction Step One
Quantity
140 mL
Type
solvent
Reaction Step One
Name
Quantity
54 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
40 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(OC([N:8]1[CH2:14][CH2:13][C:12](=[O:15])[N:11]([CH2:16][CH2:17][CH2:18][N:19]2[CH2:24][CH2:23][CH2:22][CH2:21][CH2:20]2)[CH2:10][CH2:9]1)=O)(C)(C)C.[ClH:25].CO>C(Cl)Cl.O1CCOCC1>[ClH:25].[ClH:25].[N:19]1([CH2:18][CH2:17][CH2:16][N:11]2[C:12](=[O:15])[CH2:13][CH2:14][NH:8][CH2:9][CH2:10]2)[CH2:20][CH2:21][CH2:22][CH2:23][CH2:24]1 |f:5.6.7|

Inputs

Step One
Name
5-oxo-4-(3-piperidin-1-yl-propyl)-[1,4]diazepane-1-carboxylic acid tert-butyl ester
Quantity
7.3 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCN(C(CC1)=O)CCCN1CCCCC1
Name
Quantity
140 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
54 mL
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCOCC1
Step Three
Name
Quantity
40 mL
Type
reactant
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
warmed to RT
DISSOLUTION
Type
DISSOLUTION
Details
to dissolve
CUSTOM
Type
CUSTOM
Details
the precipitation
WAIT
Type
WAIT
Details
was continued over night
CUSTOM
Type
CUSTOM
Details
The solution was evaporated
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in toluene
CUSTOM
Type
CUSTOM
Details
evaporated (2×)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
Cl.Cl.N1(CCCCC1)CCCN1CCNCCC1=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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